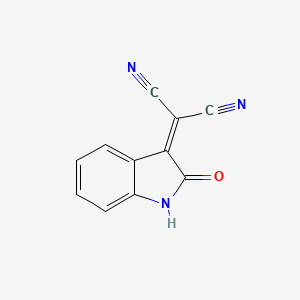

2-(2-Oxoindolin-3-ylidene)malononitrile

説明

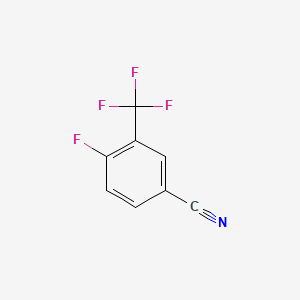

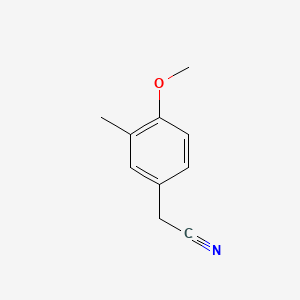

2-(2-Oxoindolin-3-ylidene)malononitrile is a compound that has garnered attention due to its potential in various chemical reactions and its relevance in the synthesis of biologically important derivatives. The compound is characterized by the presence of an oxoindolin moiety and a malononitrile group, which are known to participate in a range of chemical transformations .

Synthesis Analysis

The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile derivatives has been explored through different methodologies. One such method involves an electrochemical process that uses molecular iodine as a catalyst. This green synthesis approach is notable for its high yields, tolerance towards various substituents, and by-product-free formation. The reaction proceeds at room temperature and is completed in a short time, demonstrating high atom economy and the formation of a C-C bond under mild conditions .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of 2-(2-Oxoindolin-3-ylidene)malononitrile, it is related to other compounds whose structures have been calculated using computational methods such as DFT. These studies can provide insights into the geometric parameters, natural atomic charges, and intramolecular charge transfer interactions, which are crucial for understanding the stability and reactivity of such compounds .

Chemical Reactions Analysis

2-(2-Oxoindolin-3-ylidene)malononitrile has been found to be a good electrophile in reactions catalyzed by amino acid salts. The exploration of its reactivity has shown that it can afford desired products with excellent yield and moderate optical purity. The secondary amino group of the catalyst plays a critical role in the catalytic activity and enantiocontrol, suggesting an enamine activation mechanism .

Physical and Chemical Properties Analysis

The electrochemical behavior of dicyano 2-(2-Oxoindolin-3-ylidene)malononitrile derivatives has been studied using cyclic voltammetry. This analysis revealed well-defined diffusion-controlled quasi-reversible redox peaks, which are indicative of the compound's redox properties. Such studies are essential for understanding the physical and chemical properties of these derivatives and their potential applications .

科学的研究の応用

1. Electro-Organic Green Synthesis

- Summary of Application : This compound is used in the green synthesis of biologically relevant dicyano 2-(2-oxoindolin-3-ylidene) malononitriles . The unique structural features and interesting biological properties of 2-(2-oxoindolin-3-ylidene) malononitrile have attracted considerable interest .

- Methods of Application/Experimental Procedures : The synthesis involves electrochemical molecular iodine promoted, domino reactions . This method showed tolerance towards various EDG and EWG and was completed in a short reaction time at the constant low current density of 5 mA cm −2 in the low redox potential range of −0.14 to 0.07 V .

- Results/Outcomes : The synthesis resulted in biologically relevant dicyano 2-(2-oxoindolin-3-ylidene) malononitriles (11 examples, up to 94% yield) from readily available isatin derivatives, malononitrile, and iodine at room temperature .

2. Nucleophilic Addition of Hydrazines and Thiosemicarbazide

- Summary of Application : The compound is used in the nucleophilic addition of hydrazines and thiosemicarbazide .

- Methods of Application/Experimental Procedures : The application involves the addition of hydrazines and thiosemicarbazide to the 2-(2-oxoindolin-3-ylidene) malononitrile derivatives .

- Results/Outcomes : The addition leads to 3-(2-arylhydrazono)indolin-2-ones and 1-(2-oxoindolin-3-ylidene)thiosemicarbzides respectively .

3. Synthesis of Spiroindole and Spirooxindole Scaffolds

- Summary of Application : The compound is used in the synthesis of spiroindole and spirooxindole scaffolds . These scaffolds are very important spiro-heterocyclic compounds in drug design processes .

- Methods of Application/Experimental Procedures : The application involves the synthesis of spiroindole and spirooxindole scaffolds .

- Results/Outcomes : The synthesis leads to molecules based on spiroindole and spirooxindole derivatives that have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

4. Asymmetric Synthesis of Spirocyclic Oxindoles

- Summary of Application : The compound is used as a 1,2-carbon nucleophile in the asymmetric synthesis of spirocyclic oxindoles .

- Methods of Application/Experimental Procedures : The application involves the [2+3] cycloaddition of 2-(2-oxoindolin-3-yl)malononitrile with 2-nitroallyl ethyl esters .

- Results/Outcomes : The addition leads to the formation of spirocyclic oxindoles .

5. Electron-Transport Materials for Photovoltaic Cells

- Summary of Application : The compound is used as an electron-transport material (ETM) for photovoltaic cells .

- Methods of Application/Experimental Procedures : The application involves the use of these materials in the construction of photovoltaic cells .

- Results/Outcomes : The use of these materials in photovoltaic cells has demonstrated potential practical utility, with maximum power conversion efficiencies of 6.24% and 6.94% .

6. Asymmetric Synthesis of Spirocyclic Oxindoles

- Summary of Application : The compound is used as a 1,2-carbon nucleophile in the asymmetric synthesis of spirocyclic oxindoles .

- Methods of Application/Experimental Procedures : The application involves the [2+3] cycloaddition of 2-(2-oxoindolin-3-yl)malononitrile with 2-nitroallyl ethyl esters .

- Results/Outcomes : The addition leads to the formation of spirocyclic oxindoles .

将来の方向性

The future directions for “2-(2-Oxoindolin-3-ylidene)malononitrile” could involve the development of new strategies for constructing this scaffold due to its unique structural features and interesting biological properties . This compound could serve as an alternative strategy to synthesize other biologically important oxoindolin-3-ylidene malononitrile derivatives .

特性

IUPAC Name |

2-(2-oxo-1H-indol-3-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11(10)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRCJYBQPZJHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984743 | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxoindolin-3-ylidene)malononitrile | |

CAS RN |

6623-89-8 | |

| Record name | Isatylidene malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC55483 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)